
2-Nitroquinoline
Overview
Description
2-Nitroquinoline (C₉H₆N₂O₂, MW 174.17 g/mol) is a nitro-substituted derivative of quinoline, a heterocyclic aromatic compound. It crystallizes as yellow solids with a melting point of 125°C . The nitro group at the 2-position confers distinct chemical reactivity and biological activity. Notably, this compound exhibits carcinogenic properties, inducing lung adenocarcinoma in 33% of mice after subcutaneous administration (total dose: 17 mg/mouse) . Its synthesis involves nucleophilic substitution reactions, often starting from quinoline derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitroquinoline can be synthesized through various methods. One common approach involves the nitration of quinoline using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperatures to prevent over-nitration and to ensure the selective formation of the 2-nitro derivative.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow nitration processes. These methods allow for better control over reaction conditions, higher yields, and safer handling of reactive intermediates. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and alkylating agents.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Major Products Formed:
Reduction: 2-Aminoquinoline.
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxide derivatives.
Scientific Research Applications
Medicinal Applications
2-Nitroquinoline and its derivatives exhibit promising biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.
Antimicrobial Activity
Research has indicated that this compound derivatives possess significant antimicrobial properties against a range of pathogens. For instance, studies have shown their efficacy against bacteria, fungi, and protozoan parasites such as Leishmania, which causes leishmaniasis. The derivatives' effectiveness varies based on structural modifications and the specific target organism.
Anticancer Potential
A novel class of 3-nitroquinolines has been designed to inhibit the proliferation of cancer cells. These compounds target the epidermal growth factor receptor (EGFR), which is overexpressed in several cancer types. In vitro studies demonstrated that these derivatives effectively reduce cell viability in human carcinoma cell lines, highlighting their potential as anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound derivatives have also been explored. The compound's ability to modulate inflammatory pathways makes it a candidate for developing new therapeutic agents aimed at treating inflammatory diseases.
Biological Mechanisms
The biological activity of this compound is largely attributed to its interaction with specific proteins and enzymes:
- Inhibition of MetAP2 : this compound inhibits type 2 methionine aminopeptidase (MetAP2), disrupting angiogenesis. This mechanism is crucial for its anticancer effects.
- DNA Intercalation : The compound acts as a DNA intercalator, which can interfere with DNA replication and transcription processes, leading to cytotoxic effects in rapidly dividing cells.
Industrial Applications
Beyond medicinal uses, this compound is utilized in various industrial applications:
- Dyes and Pigments : Its derivatives are employed in the production of dyes and pigments due to their vibrant colors and stability.
- Material Science : The compound's electronic properties make it suitable for applications in organic electronics and photonic devices.
Antiparasitic Activity
A study synthesized a series of 8-nitroquinolin-2(1H)-ones and evaluated their antiparasitic activity against Leishmania infantum and Trypanosoma brucei. The results indicated that certain derivatives exhibited low cytotoxicity while maintaining significant antiparasitic effects, suggesting their potential as therapeutic agents against parasitic infections .
Synthesis Optimization
Recent advancements in nanomaterial-assisted synthesis have improved the yield of this compound derivatives. Utilizing silica-functionalized magnetite nanoparticles has been shown to enhance reaction rates and yields significantly, paving the way for more efficient production methods in pharmaceutical applications .
Mechanism of Action
The mechanism of action of 2-nitroquinoline involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes, disruption of DNA synthesis, and induction of oxidative stress. The compound’s ability to intercalate into DNA also plays a role in its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Nitroquinoline 1-Oxide
- Structure : Contains a nitro group at the 4-position and an oxygen atom at the ring nitrogen (C₉H₆N₂O₃, MW 190.16 g/mol).
- Carcinogenicity: A potent carcinogen requiring the N-oxide group for activity. Metabolized to 4-hydroxyaminoquinoline 1-oxide, the proximate carcinogen .
- Mechanistic Contrast: Unlike 2-nitroquinoline, the N-oxide group in 4-nitroquinoline 1-oxide is essential for carcinogenicity, suggesting divergent metabolic pathways .
5-Nitroquinoline
- Structure : Nitro group at the 5-position (C₉H₆N₂O₂, MW 174.16 g/mol).
- Reactivity: Demonstrates higher reactivity in Diels-Alder reactions compared to 2- and 4-nitroquinoline, which remain inert under similar conditions .
3-Nitroquinoline
- Structure : Nitro group at the 3-position (C₉H₆N₂O₂, MW 174.16 g/mol).
- Pharmacology: Acts as a scaffold for antitumor agents. Derivatives like NQ1–NQ14 show cytotoxic activity against cancer cell lines (e.g., HeLa, HepG2) via mechanisms distinct from this compound’s carcinogenic pathways .
Physicochemical and Toxicological Data
Table 1: Comparative Properties of Nitroquinolines
Key Observations :
- Positional Effects: The nitro group’s position dictates reactivity and bioactivity. For example, this compound’s unreactive nature in Diels-Alder reactions contrasts with 5-nitroquinoline’s participation in similar conditions .
- Toxicology: this compound is classified as a questionable carcinogen (TDLo: 680 mg/kg in mice) , while 4-nitroquinoline 1-oxide’s carcinogenicity is well-established .
Mechanistic Insights and Research Findings
Carcinogenicity Pathways
- This compound: Induces lung tumors in mice without requiring an N-oxide group, suggesting direct DNA alkylation or redox cycling .
- 4-Nitroquinoline 1-Oxide: Requires metabolic reduction to 4-hydroxyaminoquinoline 1-oxide for carcinogenic activity, highlighting enzymatic activation .
Biological Activity
2-Nitroquinoline (2-NQ) is a compound with significant biological activity, particularly in the context of cancer research and toxicology. This article explores its biological mechanisms, pharmacokinetics, and potential applications in therapeutic contexts, supported by relevant data and case studies.
Target of Action
this compound primarily targets type 2 methionine aminopeptidase (MetAP2) , a protein involved in angiogenesis. The inhibition of MetAP2 disrupts angiogenesis, which is critical for tumor growth and metastasis.
Mode of Action
The compound acts by binding to MetAP2, inhibiting its enzymatic activity. This inhibition can lead to reduced vascularization in tumors, thereby limiting their growth potential.
Genotoxicity
Research indicates that 2-NQ can form stable quinolone monoadducts with genomic DNA, which are highly mutagenic and genotoxic. Chronic exposure to this compound has been linked to tumor development in epithelial cells.
Cellular Effects
In vitro studies have shown that 2-NQ can induce apoptosis in various cancer cell lines. For instance, it has been demonstrated that treatment with derivatives of 2-NQ leads to increased levels of cleaved PARP and cell cycle arrest in the G2-M phase .
Pharmacokinetics
The pharmacokinetic properties of 2-NQ significantly affect its bioavailability and efficacy. Factors such as solubility, absorption, and metabolic stability are crucial for its therapeutic potential. Preliminary studies suggest that compounds derived from 2-NQ exhibit good microsomal stability and high binding affinity to human serum albumin .
Case Studies
-
Carcinogenicity Studies
A notable study utilized a 4-nitroquinoline 1-oxide (4-NQO) mouse model to assess the carcinogenic potential of nitroquinoline derivatives. The study established optimal dosages (100 μg/mL) for inducing hyperkeratoses and dysplasias over an extended period. The results indicated a significant increase in microvessel density in lesions, suggesting early angiogenic changes prior to dysplastic development . -
Antiparasitic Activity
In another study focusing on derivatives of nitroquinoline, a series of compounds were synthesized and evaluated against Leishmania infantum and Trypanosoma brucei. One compound demonstrated low cytotoxicity while exhibiting significant antiparasitic activity, indicating the potential for therapeutic applications beyond oncology .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Nitroquinoline with high purity, and how can experimental reproducibility be ensured?
- Methodological Answer : Synthesis of this compound typically involves nitration of quinoline under controlled conditions. Critical factors include:
- Temperature control (e.g., maintaining 0–5°C during nitration to avoid side reactions).
- Solvent selection (e.g., sulfuric acid as a solvent and nitrating agent).
- Purification techniques (e.g., recrystallization from ethanol/water mixtures).
To ensure reproducibility, document reaction parameters (molar ratios, stirring rates) and validate purity via HPLC (>98%) and ¹H/¹³C NMR spectral matching . Include a table comparing yields under varying conditions (e.g., temperature, stoichiometry). Experimental protocols should align with guidelines for detailed method reporting .
Q. How do researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies require:
- Controlled environments : Test degradation in light, humidity, and temperature (e.g., 25°C vs. 40°C) over 30 days.
- Analytical monitoring : Use UV-Vis spectroscopy (λ_max = 320 nm) or HPLC to quantify degradation products.
- Statistical analysis : Apply ANOVA to compare degradation rates across conditions.
Document deviations from expected stability profiles and propose mechanisms (e.g., nitro group reduction). Reference standards and calibration curves must be reported per analytical chemistry best practices .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction mechanisms involving this compound as a substrate?
- Methodological Answer : Contradictions often arise from differing experimental setups (e.g., solvent polarity, catalyst loading). To address this:
- Comparative kinetic studies : Measure rate constants under replicated conditions (e.g., varying pH or solvent dielectric constant).
- Computational modeling : Use DFT calculations to predict transition states and compare with experimental intermediates (e.g., nitrosoquinoline formation).
- Isotopic labeling : Track nitrogen/oxygen atoms via ¹⁵N/¹⁸O isotopes in mass spectrometry.
Publish raw data and negative results in supplementary materials to enable meta-analyses .
Q. How can researchers design experiments to probe the electronic effects of the nitro group in this compound derivatives?
- Methodological Answer :
- Substituent variation : Synthesize analogs (e.g., 2-Cyanoquinoline, 2-Aminoquinoline) and compare electronic profiles via cyclic voltammetry (redox potentials) and FT-IR (vibrational shifts in nitro stretches).
- Spectroscopic correlation : Use Hammett σ constants to quantify electron-withdrawing effects on quinoline’s π-system.
- X-ray crystallography : Resolve bond length alterations in the aromatic ring.
Tabulate substituent effects on reactivity (e.g., Diels-Alder reaction rates) and correlate with computational data .
Q. What advanced analytical methods validate the identity of this compound in complex matrices (e.g., biological samples)?
- Methodological Answer :
- Hyphenated techniques : LC-MS/MS with MRM (multiple reaction monitoring) for selective detection.
- Isotope dilution assays : Spike samples with deuterated this compound for quantification.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₉H₆N₂O₂, [M+H]⁺ = 179.0451).
Validate methods using ICH guidelines for specificity, linearity (R² > 0.995), and recovery rates (85–115%) .
Q. How should researchers address discrepancies in reported toxicity profiles of this compound?
- Methodological Answer : Discrepancies may stem from assay sensitivity or model organisms. Mitigate by:
- Standardized assays : Use OECD guidelines for acute toxicity (e.g., LD₅₀ in zebrafish embryos).
- Mechanistic studies : Evaluate genotoxicity via Ames test (with/without metabolic activation) and Comet assay.
- Cross-species comparisons : Test in mammalian cell lines (e.g., HepG2) and invertebrate models (e.g., C. elegans).
Report dose-response curves and statistical significance (p < 0.05) for all endpoints .
Q. Data Analysis and Interpretation
Q. What statistical frameworks are appropriate for analyzing structure-activity relationships (SAR) in this compound derivatives?
- Methodological Answer :
- Multivariate analysis : Apply PCA (principal component analysis) to correlate substituent properties (logP, molar refractivity) with biological activity.
- Machine learning : Train random forest models on datasets of >50 derivatives to predict IC₅₀ values.
- Bayesian inference : Quantify uncertainty in SAR hypotheses (e.g., nitro group’s role in cytotoxicity).
Validate models using k-fold cross-validation and external test sets .
Q. Experimental Design
Q. How can researchers optimize catalytic systems for this compound functionalization while minimizing byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize catalyst loading, temperature, and solvent ratio.
- In situ monitoring : Employ ReactIR to track intermediate formation and abort reactions at byproduct thresholds.
- Green chemistry metrics : Calculate E-factor (kg waste/kg product) and atom economy.
Compare results with literature using Turnover Number (TON) and Selectivity Factor (SF) tables .
Q. Conflict Resolution in Literature
Q. What methodologies reconcile conflicting reports on this compound’s photophysical properties?
- Methodological Answer :
- Standardized protocols : Adopt IUPAC guidelines for fluorescence quantum yield measurements (integrating sphere method).
- Environmental controls : Conduct studies under inert atmosphere to exclude oxygen quenching effects.
- Collaborative validation : Share samples with independent labs for blinded replication.
Publish detailed experimental conditions (e.g., excitation wavelength, slit widths) to enable direct comparisons .
Q. Ethical and Reporting Standards
Q. How should researchers document failed syntheses or irreproducible results involving this compound?
- Methodological Answer :
- Supplementary materials : Include negative results with annotated spectra/chromatograms.
- Error analysis : Discuss potential sources (e.g., trace metal contamination in solvents).
- Open science platforms : Upload datasets to repositories like Zenodo with DOI linking.
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite prior work transparently .
Properties
IUPAC Name |
2-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-11(13)9-6-5-7-3-1-2-4-8(7)10-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAIGHZFMLGNDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171984 | |
Record name | Quinoline, 2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18714-34-6 | |
Record name | 2-Nitroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18714-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018714346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.